molecular formula C15H16N2O3 B5752221 N-[3-(4-morpholinyl)phenyl]-2-furamide

N-[3-(4-morpholinyl)phenyl]-2-furamide

Cat. No.: B5752221
M. Wt: 272.30 g/mol
InChI Key: PIZZKBUAWPNHTK-UHFFFAOYSA-N
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Description

N-[3-(4-Morpholinyl)phenyl]-2-furamide is a furan-2-carboxamide derivative featuring a phenyl ring substituted at the 3-position with a 4-morpholinyl group.

Properties

IUPAC Name

N-(3-morpholin-4-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(14-5-2-8-20-14)16-12-3-1-4-13(11-12)17-6-9-19-10-7-17/h1-5,8,11H,6-7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZZKBUAWPNHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Properties/Data Reference
N-[3-(4-Morpholinyl)phenyl]-2-furamide 3-(4-Morpholinyl) C₁₅H₁₅N₂O₃ ~294.29 Predicted high polarity due to morpholine; potential H-bond donor/acceptor N/A
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide 3-Cl, 4-(4-Morpholinyl), 5-Br (furan) C₁₅H₁₄BrClN₂O₃ 385.64 Increased lipophilicity (Br/Cl substituents); halogenation may enhance target binding
N-{3-[(2,4-Dimethoxyanilino)carbonyl]phenyl}-2-furamide 3-[(2,4-Dimethoxyanilino)carbonyl] C₂₀H₁₈N₂O₅ 366.37 Higher molecular weight; methoxy groups improve solubility; predicted pKa ~12.09
ZM 447439 (N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]-benzamide) Quinazoline core with morpholinylpropoxy chain C₃₄H₃₆N₆O₄ 608.70 Kinase inhibitor; oral bioavailability inferred from structural complexity
Key Observations:

Halogenation Effects : The bromo-chloro derivative (385.64 Da) exhibits higher molecular weight and lipophilicity compared to the parent compound, which could improve membrane permeability or receptor affinity .

Methoxy Substitutions: The dimethoxyanilino analog (366.37 Da) demonstrates enhanced solubility due to methoxy groups, with a predicted boiling point of 419.7°C, suggesting thermal stability .

Morpholine Positioning : ZM 447439 incorporates a morpholinylpropoxy chain on a quinazoline scaffold, highlighting the versatility of morpholine in modulating pharmacokinetic properties .

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